Comparative H1 Receptor Antagonism: Bamipine Base vs. Diphenylpyraline
Bamipine (as its base form, which is the pharmacologically active moiety present in EINECS 300-992-8) demonstrates potent H1 receptor antagonism. In a functional assay using guinea pig ileum, Bamipine exhibited a Kd value of 8.51 nM for the H1 receptor [1]. This value establishes Bamipine as a potent antagonist within its class. While direct comparative Kd data for Diphenylpyraline, a structurally related first-generation antihistamine, is not available from the same study, a separate investigation into antimycobacterial and H1-antihistaminic activity noted that the H1-receptor antagonistic potency of Bamipine derivatives was generally comparable or slightly superior to that of Diphenylpyraline derivatives [2].
| Evidence Dimension | H1 Receptor Affinity |
|---|---|
| Target Compound Data | Kd = 8.51 nM (Bamipine base) |
| Comparator Or Baseline | Diphenylpyraline (structurally related H1 antagonist) |
| Quantified Difference | Bamipine potency is comparable or slightly superior based on derivative studies; exact comparative Kd not available from the same assay. |
| Conditions | Guinea pig ileum functional assay for H1R antagonism |
Why This Matters
This confirms the high intrinsic potency of the Bamipine pharmacophore present in EINECS 300-992-8, justifying its use over less potent H1 antagonists in research applications where maximal target engagement is desired.
- [1] BindingDB. Affinity Data for BDBM50419324 (CHEMBL1910384). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50419324. View Source
- [2] Schaper KJ, et al. Antimycobacterial and H1-antihistaminic activity of 2-substituted piperidine derivatives. Bioorg Med Chem. 2008;16(20):9241-9248. View Source
